molecular formula C21H25N3O B2801207 N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide CAS No. 693805-74-2

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide

Cat. No. B2801207
CAS RN: 693805-74-2
M. Wt: 335.451
InChI Key: PPLZYUFXKXIMSK-VMPITWQZSA-N
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Description

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide, also known as MPDPF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Catalysis

N-formamides derived from piperazine, including compounds structurally related to N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide, have been developed as highly enantioselective Lewis basic catalysts. These catalysts show effectiveness in the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities for a range of substrates (Wang et al., 2006).

Fungicidal Activity

Compounds structurally related to this compound have been evaluated for fungicidal activity. For example, N,N-[Piperazine-l,4-diylbis(2,2,2-tribromoethylidene)]bisformamide and its derivatives demonstrated significant activity against plant pathogens like wheat mildew, Erysiphe graminis (Carter et al., 1974).

Separation Science

In separation science, nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl)benzamide, demonstrating the method's effectiveness in quality control of related compounds (Ye et al., 2012).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing new derivatives containing the piperazine/morpholine moiety, which is structurally related to the compound of interest. These derivatives have potential therapeutic applications and are synthesized using efficient methods (Bhat et al., 2018).

Pharmaceutical Research

In pharmaceutical research, compounds similar to this compound have been explored for their potential therapeutic applications. For instance, studies on the metabolism of flumatinib, a tyrosine kinase inhibitor, have highlighted the importance of understanding the metabolic pathways of related compounds in clinical settings (Gong et al., 2010).

properties

IUPAC Name

N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZYUFXKXIMSK-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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